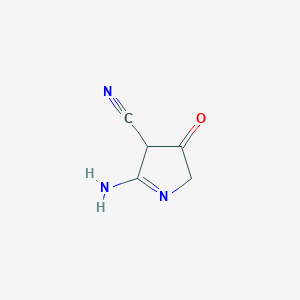

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

Description

5-Amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile (CAS 146198-33-6) is a heterocyclic compound with the molecular formula C₅H₅N₃O and a molecular weight of 123.11 g/mol . Its structure features a partially saturated pyrrole ring with an amino (-NH₂) group at position 5, a ketone (-C=O) at position 3, and a nitrile (-CN) group at position 3. This compound serves as a key intermediate in synthesizing bioactive molecules and pigments due to its reactive functional groups, which enable diverse chemical modifications .

Properties

IUPAC Name |

5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYJEXWMLVDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multicomponent Condensation

The one-pot synthesis of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile leverages sequential condensation and cyclization steps. A representative protocol involves reacting 2-aminoprop-1-ene-1,1,3-tricarbonitrile with 2-cyanoacetohydrazide in an ethanol-pyridine (3:1) solvent system under reflux . This method proceeds via:

-

Knoevenagel condensation : Formation of a malononitrile intermediate.

-

Tautomerization and cyclization : Intramolecular nucleophilic attack generates the pyrrole core.

-

Pinner-type cyclization : Final ring closure to install the 3-oxo and 4-cyano groups .

Optimization Insights :

-

Solvent effects : Ethanol-pyridine mixtures enhance intermediate solubility and reaction rate.

-

Catalyst-free conditions : Avoid side reactions associated with Lewis acids .

| Entry | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Cyanoacetohydrazide, EtOH | Ethanol-pyridine | 2 | 83 | |

| 2 | Malononitrile, NH4OAc | DMF | 4 | 68 |

Base-Catalyzed Cyclization of γ-Keto Nitriles

γ-Keto nitriles serve as versatile precursors for constructing the pyrrole skeleton. In a KOH-catalyzed protocol, 4-cyano-3-oxopentanenitrile undergoes cyclization with aqueous ammonia at 25°C . The mechanism involves:

-

Enolate formation : Deprotonation of the γ-keto nitrile by KOH.

-

Nucleophilic attack : Ammonia addition at the carbonyl carbon.

-

Ring closure : Elimination of water to form the 3,4-dihydro-2H-pyrrole framework .

Critical Parameters :

-

Base strength : KOH outperforms Na2CO3 in accelerating enolate formation (38% vs. 22% yield) .

-

Temperature control : Prolonged heating (>50°C) promotes decomposition.

Michael Addition-Cyclization Sequences

Michael addition of ammonia to α,β-unsaturated carbonyl compounds followed by cyclization offers a modular route. For example, acrylonitrile derivatives bearing a ketone group react with ammonium acetate in ethanol under reflux :

-

Michael adduct formation : Conjugate addition of ammonia to the α,β-unsaturated nitrile.

-

Intramolecular cyclization : Amine attack on the ketone generates the pyrrole ring.

Advantages :

-

Regioselectivity : Exclusive formation of the 5-amino regioisomer due to electronic effects.

Recyclization of Dihydropyran Derivatives

Adapting methodologies from dihydropyran chemistry , 5-formyl-3,4-dihydro-2H-pyran reacts with ammonia to yield 3-amino intermediates, which undergo oxidative cyclization with cyanide sources. Key steps include:

-

Ring-opening : Ammonia-induced cleavage of the dihydropyran ring.

-

Cyanide incorporation : Reaction with KCN or cyanohydrins introduces the 4-cyano group .

Challenges :

-

Side reactions : Competing pathways may form pyridine or cyclohexenone derivatives .

-

Catalyst dependence : TiCl4 facilitates selective cyclization but requires anhydrous conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts the four methods in terms of scalability, yield, and practicality:

| Method | Yield (%) | Catalyst | Scalability | Key Advantage |

|---|---|---|---|---|

| One-pot condensation | 83 | None | High | Short reaction time |

| γ-Keto nitrile cyclization | 68 | KOH | Moderate | Mild conditions |

| Michael addition-cyclization | 75 | NH4OAc | High | High regioselectivity |

| Dihydropyran recyclization | 55 | TiCl4 | Low | Novel substrate scope |

Chemical Reactions Analysis

Types of Reactions

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Basic Characteristics

- IUPAC Name : 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

- Molecular Formula : C₅H₅N₃O

- CAS Number : 146198-33-6

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Glycine-Derived Enamino Amides : This method involves Boc-deprotection conditions to yield the target compound.

- One-Pot Reactions : Recent studies have demonstrated efficient one-pot synthesis techniques that streamline the production process while maintaining high yields.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable for synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | KMnO₄, CrO₃ |

| Reduction | Yields alcohols or amines | NaBH₄, LiAlH₄ |

| Substitution | Introduces new functional groups | Halogens, nucleophiles |

Biology

Research indicates that derivatives of this compound exhibit promising antiviral and antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against specific pathogens.

Case Study: Antiviral Activity

A study conducted by MDPI demonstrated that derivatives of this compound inhibited viral replication by targeting viral enzymes. The mechanism involved binding to the active sites of these enzymes, thereby preventing their function.

Medicine

The therapeutic potential of this compound is under investigation for various diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological properties and mechanisms of action.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Induces apoptosis in cancer cells | Preclinical trials ongoing |

| Infectious Diseases | Inhibits pathogen replication | In vitro studies completed |

Industrial Applications

In industry, this compound is explored for developing new materials with specific properties such as polymers and dyes. Its ability to undergo various reactions makes it a candidate for creating innovative materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry, as in the (5R)-butyl derivative , influences intermolecular interactions and pharmacological profiles.

Physicochemical Properties

- Solubility : The parent compound’s polarity (due to -NH₂ and -CN groups) suggests moderate water solubility. Bulky substituents (e.g., butyl in ) increase hydrophobicity.

- Thermal Stability : Nitro groups (as in ) may reduce thermal stability due to explosive tendencies, whereas fused aromatic systems (e.g., ) enhance stability.

- Spectral Data : The (5R)-butyl derivative exhibits distinct NMR signals (e.g., δ 1.3–1.6 ppm for butyl protons) and chiral center confirmation via optical rotation .

Biological Activity

5-Amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile (CAS No. 146198-33-6) is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrrole ring with multiple functional groups, which contribute to its reactivity and biological profile. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of diverse derivatives with potentially enhanced biological activities.

Antiviral and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antiviral and antimicrobial properties. For instance, certain derivatives have been shown to inhibit viral replication by targeting specific viral enzymes. This mechanism of action suggests that the compound could be a potential candidate for developing antiviral therapeutics.

Antitumor Activity

Studies have demonstrated that related pyrrole derivatives can function as tyrosine kinase inhibitors, which are crucial in cancer treatment. For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines. These compounds showed promising results in suppressing tumor growth in vivo, indicating a potential pathway for 5-amino-3-oxo derivatives to be explored further for their antitumor activity .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The inhibition of viral replication and the modulation of signaling pathways involved in cell proliferation are key areas where this compound may exert its effects .

Study on Antitumor Activity

In a notable study, several pyrrole derivatives were synthesized and evaluated for their antiproliferative activity against colon cancer cell lines. Among them, one derivative demonstrated an ability to inhibit cell growth with a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M). This study highlighted the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding affinity of various pyrrole derivatives to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These studies revealed that specific modifications in the chemical structure significantly influence binding stability and efficacy as potential inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antitumor | Enzyme inhibition |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Tyrosine kinase inhibition | Targeting ATP-binding domains |

| Indole derivatives | Antimicrobial | Disruption of microbial membranes |

Q & A

Q. How can synthetic yields of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile be optimized in multi-step reactions?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, sodium acetate in aqueous solutions (50–100°C) improved cyclization efficiency in analogous pyrrole-carbonitrile syntheses, achieving yields up to 80% .

- Monitor reaction progress via HPLC to identify intermediate bottlenecks. Ethanol recrystallization is effective for purification, as seen in structurally similar compounds with melting points >180°C .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Assign signals using - and -NMR to confirm the pyrrole ring’s substituents. For example, NH groups typically resonate at δ 6.5–7.5 ppm, while nitrile (CN) carbons appear at ~115 ppm .

- Infrared Spectroscopy : Key absorptions include NH (3350–3450 cm), C=O (1650–1700 cm), and CN (2200–2250 cm) .

- Elemental Analysis : Validate empirical formulas (e.g., C: 63.46%, H: 5.38%, N: 14.43% in analogous compounds) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. The ICReDD approach integrates computational reaction path searches with experimental validation, reducing optimization time by 40–60% .

- Use molecular orbital analysis to predict regioselectivity in derivatization reactions, such as electrophilic substitutions at the pyrrole’s α-position .

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved?

Methodological Answer:

- Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic protons in the dihydro-pyrrole ring may require NOESY for stereochemical assignment .

- Compare experimental -NMR shifts with GIAO-calculated values (RMSD <2 ppm) to validate assignments .

Q. What strategies predict biological activity based on structural modifications?

Methodological Answer:

- Conduct molecular docking (e.g., AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases). Substituents like amino groups enhance hydrogen bonding with active sites, as shown in pyrazole-carbonitrile analogs with IC <10 µM .

- Use QSAR models to correlate electronic descriptors (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (CN) improve metabolic stability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.